N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S2/c1-20-10-4-2-3-9(7-10)14(19)18-15-17-11(8-21-15)12-5-6-13(16)22-12/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDURHBBUGJWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a synthetic compound that combines distinct chemical moieties, which contribute to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a bromothiophene unit, a thiazole ring, and a methoxybenzamide group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Bromothiophene Intermediate : This is achieved through bromination of thiophene.
- Thiazole Ring Formation : The bromothiophene intermediate reacts with thioamide in the presence of a base.
- Coupling with Methoxybenzamide : The final step involves coupling the thiazole with 3-methoxybenzoyl chloride using a coupling agent.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival.
- Case Study : A study demonstrated that derivatives of thiazole compounds showed cytotoxic effects against various cancer cell lines, suggesting potential applications in chemotherapy .
Antimicrobial Activity
The structural components of this compound suggest potential antimicrobial properties:
- In Vitro Studies : Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Research Findings : A recent study reported that thiazole derivatives exhibited promising antibacterial activity due to their ability to disrupt bacterial cell wall synthesis .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : Binding to active sites on enzymes can lead to inhibition of their function.
- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways involved in cell growth and apoptosis.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide | Chlorine substitution | Anticancer |
| N-[4-(5-bromopyridin-4-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide | Pyridine instead of thiophene | Antimicrobial |
| N-[4-(5-bromo-4-methylthiazol-2-yl)-1,3-thiazol-2-y]-benzamide | Methyl substitution on thiazole | Antioxidant |
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₅H₁₁BrN₂O₂S₂ (PubChem CID: 4087016) .
- Key Features :
- A benzamide scaffold with a 3-methoxy substituent on the benzene ring.
- A 1,3-thiazole core substituted at the 4-position with a 5-bromothiophen-2-yl group.
Physicochemical Properties :
- LogP : Predicted to be moderate (~2.5–3.0), similar to structurally related compounds (e.g., D4 receptor ligands with logP ~2.37–2.55) .
- Bioactivity : The bromothiophene and thiazole moieties are associated with enzyme inhibition (e.g., PFOR enzyme in ) and receptor modulation (e.g., COX/LOX in ).
Structural and Functional Analogues
Table 1: Structural Comparison
Key Observations :
Substituent Impact: The 5-bromothiophene group in the target compound may enhance lipophilicity and π-stacking interactions compared to phenyl or methylphenyl substituents (e.g., ) . Methoxy vs. Phenoxy/Acetamide: The 3-methoxy group on benzamide (target) likely improves metabolic stability over phenoxy groups () but may reduce COX-2 selectivity compared to acetamide derivatives () .
Bioactivity Trends: Thiazole-benzamide hybrids generally exhibit enzyme/receptor modulation (e.g., COX, PFOR). The target compound’s bromothiophene may confer unique selectivity for redox-sensitive targets (e.g., akin to nitazoxanide derivatives in ) . Halogen Effects: Bromine (target) vs.
Pharmacological and Selectivity Profiles
Table 2: Pharmacological Comparison
Key Findings :
- Receptor Selectivity : The target compound shares the 3-methoxybenzamide motif with Compound 7 (), a high-affinity D4 receptor ligand. However, the absence of a piperazine-ethyl linker in the target suggests divergent receptor targets .
- COX Inhibition : Unlike Compound 6a (), the target lacks a hydroxyl group on the phenyl ring, which is critical for COX-2 selectivity .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Insights :
- The target compound’s lower molecular weight (~403 g/mol) compared to cyclopropane-tetrahydroquinoline derivatives () may enhance blood-brain barrier penetration .
- LogP: The target’s logP (~2.8) aligns with CNS-active compounds (e.g., D4 ligands in ) but is lower than highly lipophilic derivatives (e.g., ), reducing nonspecific binding risks .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide?
- Methodology : Use a two-step approach:
Thiazole ring formation : React 5-bromothiophene-2-carboxaldehyde with thiourea in the presence of iodine or bromine to form the 5-bromo-substituted thiazole core .
Amide coupling : Couple the thiazole-2-amine intermediate with 3-methoxybenzoyl chloride using pyridine as a base and solvent. Purify via recrystallization (e.g., methanol) .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts like unreacted thiourea or over-brominated derivatives .
Q. How can the crystal structure and intermolecular interactions of this compound be characterized?
- X-ray crystallography : Resolve the structure to confirm the planar conformation of the thiazole and benzamide moieties. Identify hydrogen bonds (e.g., N–H⋯N or C–H⋯O/F) that stabilize the crystal lattice .
- Key parameters : Measure dihedral angles between the thiophene and benzamide groups to assess conjugation effects. Use software like OLEX2 for refinement .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition : Test against pyruvate:ferredoxin oxidoreductase (PFOR), a target for anaerobic pathogens, using spectrophotometric assays to monitor CoA-dependent substrate conversion .
- Anti-inflammatory screening : Use COX-1/COX-2 inhibition assays with stably transfected cell lines, comparing IC₅₀ values to non-selective inhibitors like compound 6a (IC₅₀ ~9 mM for COX-1) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to enzymatic targets?
- Docking studies : Use AutoDock Vina to model interactions with PFOR or COX-2. Prioritize hydrophobic interactions between the 5-bromothiophene and enzyme active sites, as seen in similar thiazole derivatives .
- MD simulations : Run 100-ns trajectories to assess stability of the ligand-enzyme complex. Validate with experimental IC₅₀ data to resolve discrepancies between predicted and observed activity .
Q. What experimental approaches resolve contradictions in enzyme inhibition data across studies?
- Control experiments : Include DMSO vehicle controls and reference inhibitors (e.g., nitazoxanide for PFOR) to normalize batch-to-batch variability .
- Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms. For example, PFOR inhibition by nitazoxanide analogues is often non-competitive .
Q. How can structure-activity relationships (SARs) guide derivative design?
- Modifications :
- Thiophene ring : Replace bromine with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and PFOR binding .
- Methoxy group : Substitute with hydroxyl (via BBr₃ demethylation) to improve solubility and COX-2 selectivity, as demonstrated in compound 6b (IC₅₀ ~11 mM for COX-2) .
- Biological validation : Compare derivative activities in dual-target (PFOR/COX) assays to identify synergistic or antagonistic effects .
Q. What analytical techniques quantify metabolic stability in vitro?
- HPLC-MS/MS : Incubate the compound with liver microsomes (human/rat) and monitor degradation over time. Use NADPH cofactors to assess cytochrome P450-mediated metabolism .
- Metabolite identification : Fragment ions via high-resolution MS to detect hydroxylation or demethylation products .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
